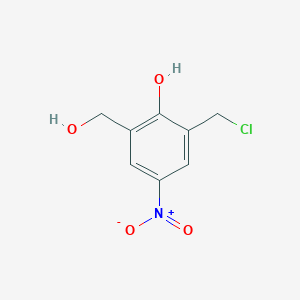
2-(Chloromethyl)-6-(hydroxymethyl)-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-6-(hydroxymethyl)-4-nitrophenol is an organic compound with a complex structure that includes a chloromethyl group, a hydroxymethyl group, and a nitro group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-(hydroxymethyl)-4-nitrophenol typically involves multi-step organic reactions. One common method includes the chloromethylation of a phenol derivative followed by nitration and hydroxymethylation. The reaction conditions often require the use of catalysts such as zinc chloride or other Lewis acids to facilitate the chloromethylation process .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for large-scale production, focusing on the efficient use of reagents and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-6-(hydroxymethyl)-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can react with the chloromethyl group under basic conditions.
Major Products
Oxidation: Formation of 2-(Chloromethyl)-6-(carboxymethyl)-4-nitrophenol.
Reduction: Formation of 2-(Chloromethyl)-6-(hydroxymethyl)-4-aminophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-6-(hydroxymethyl)-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-6-(hydroxymethyl)-4-nitrophenol involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)-6-(hydroxymethyl)-4-aminophenol: Similar structure but with an amino group instead of a nitro group.
2-(Chloromethyl)-4-nitrophenol: Lacks the hydroxymethyl group.
6-(Hydroxymethyl)-4-nitrophenol: Lacks the chloromethyl group.
Uniqueness
2-(Chloromethyl)-6-(hydroxymethyl)-4-nitrophenol is unique due to the presence of all three functional groups (chloromethyl, hydroxymethyl, and nitro) on the phenol ring
Propiedades
Fórmula molecular |
C8H8ClNO4 |
|---|---|
Peso molecular |
217.60 g/mol |
Nombre IUPAC |
2-(chloromethyl)-6-(hydroxymethyl)-4-nitrophenol |
InChI |
InChI=1S/C8H8ClNO4/c9-3-5-1-7(10(13)14)2-6(4-11)8(5)12/h1-2,11-12H,3-4H2 |
Clave InChI |
GBUWSQMDELJYCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1CO)O)CCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


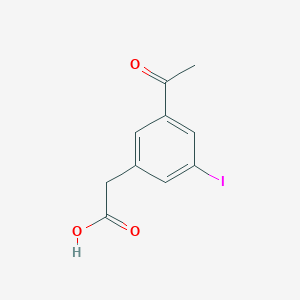


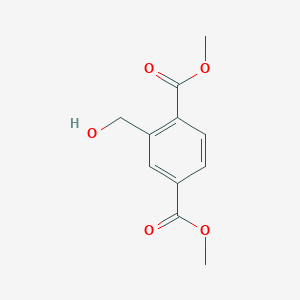
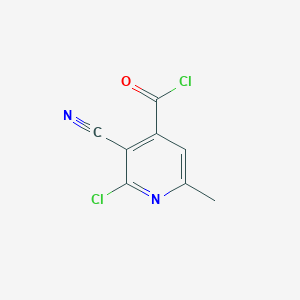
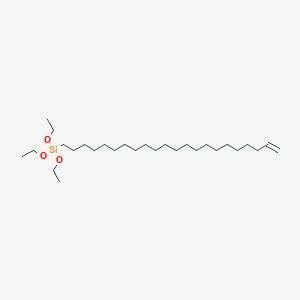

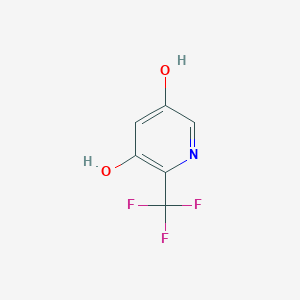

![(3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13123464.png)
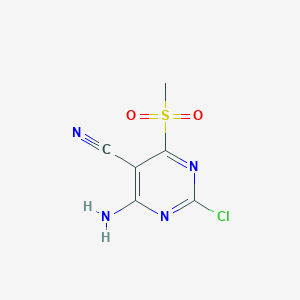
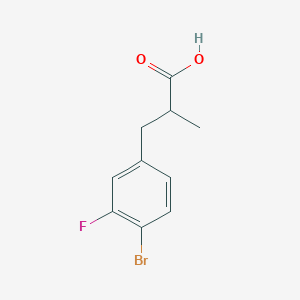
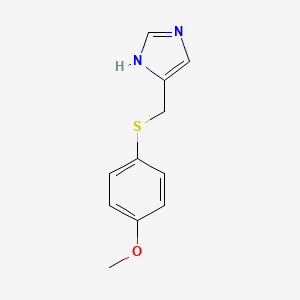
![(6-Chloro-[2,3'-bipyridin]-4-yl)methanol](/img/structure/B13123478.png)
